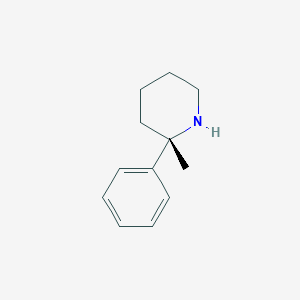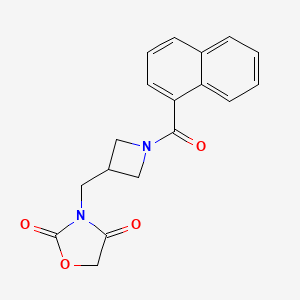
3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a naphthoyl group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon . The oxazolidine-2,4-dione group is a type of heterocyclic compound containing an oxazolidine core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidine derivatives can be synthesized through various methods such as the aza-Michael addition . The synthesis of new azetidine and oxetane amino acid derivatives has been described through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring, naphthoyl group, and oxazolidine-2,4-dione group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms would all influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis of Heterocyclic Amino Acid Derivatives
Heterocyclic compounds like azetidine and oxetane rings are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound can be used as a starting material or intermediate in the synthesis of new amino acid derivatives. These derivatives can be functionalized further to create a diverse array of molecules with potential pharmacological activities .
Anticancer Research
Derivatives of azetidine have been explored for their anticancer properties. By incorporating the compound into novel conjugates, researchers can evaluate their efficacy against different cancer cell lines. This could lead to the development of new chemotherapeutic agents .
Antimicrobial and Antioxidant Potential
The structural motif of azetidine is known to exhibit antimicrobial and antioxidant activities. As such, the compound can be utilized in the design and synthesis of new molecules that could serve as potent antimicrobial and antioxidant agents, contributing to the treatment and prevention of infectious diseases and oxidative stress-related conditions .
Tubulin-Destabilising Agents
Compounds containing the azetidine ring have been studied for their ability to destabilize tubulin, which is a therapeutic approach in cancer treatment. By affecting the polymerization of tubulin, these compounds can inhibit the growth of cancer cells, making them valuable in oncology research .
Organic Synthesis
In organic synthesis, the compound can be used to introduce complexity and chirality into synthetic routes. Its incorporation into larger molecules can lead to the creation of novel organic compounds with unique properties, useful for further chemical investigations .
Materials Science
The unique structural features of the compound make it a candidate for the development of new materials. Its incorporation into polymers or other macromolecular structures could lead to materials with novel properties, potentially useful in various technological applications .
将来の方向性
作用機序
Target of Action
The compound contains an azetidine ring, which is a four-membered cyclic amine . Azetidines have been found in many biologically active compounds, including penicillin and cephalosporin antibiotics . Therefore, it’s possible that this compound could interact with bacterial cell wall synthesis enzymes, which are the targets of these antibiotics.
Mode of Action
If this compound acts like other azetidine-containing antibiotics, it might inhibit the transpeptidase enzymes involved in bacterial cell wall synthesis . This would prevent the bacteria from properly forming their cell walls, leading to cell death.
Biochemical Pathways
The affected pathway would likely be the bacterial cell wall synthesis pathway . Downstream effects could include the weakening of the bacterial cell wall and eventual cell lysis.
Result of Action
If this compound does inhibit bacterial cell wall synthesis, the result would be the death of the bacteria due to cell lysis .
特性
IUPAC Name |
3-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)10-12-8-19(9-12)17(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKIAEQJZHRCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
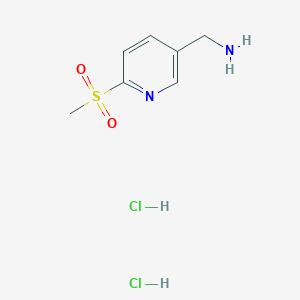
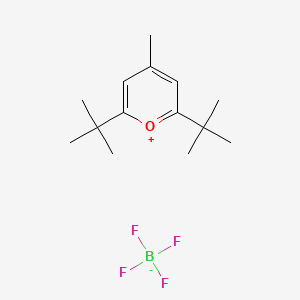
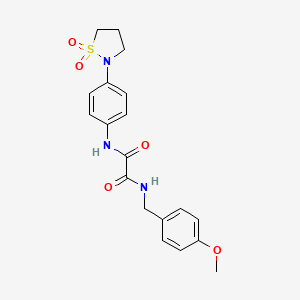
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
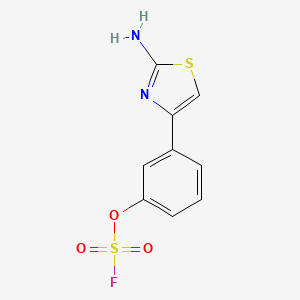
![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)
